molecular formula C22H14N4 B12527068 2,2'-(Pyrazine-2,5-diyl)diquinoline CAS No. 667874-71-7

2,2'-(Pyrazine-2,5-diyl)diquinoline

Cat. No.: B12527068
CAS No.: 667874-71-7
M. Wt: 334.4 g/mol
InChI Key: CPGOSVNSMPCLLY-UHFFFAOYSA-N
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Description

2,2’-(Pyrazine-2,5-diyl)diquinoline is a heterocyclic compound that features a pyrazine ring fused with two quinoline units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Pyrazine-2,5-diyl)diquinoline typically involves the condensation of pyrazine derivatives with quinoline derivatives under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 2,2’-(Pyrazine-2,5-diyl)diquinoline are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Pyrazine-2,5-diyl)diquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline rings, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

2,2’-(Pyrazine-2,5-diyl)diquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Pyrazine-2,5-diyl)diquinoline involves its interaction with specific molecular targets. For instance, it can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Pyrazine-2,5-diyl)diquinoline is unique due to its dual quinoline units, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

667874-71-7

Molecular Formula

C22H14N4

Molecular Weight

334.4 g/mol

IUPAC Name

2-(5-quinolin-2-ylpyrazin-2-yl)quinoline

InChI

InChI=1S/C22H14N4/c1-3-7-17-15(5-1)9-11-19(25-17)21-13-24-22(14-23-21)20-12-10-16-6-2-4-8-18(16)26-20/h1-14H

InChI Key

CPGOSVNSMPCLLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CN=C(C=N3)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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